SIRT2 Inhibitor Potency: 5-Phenylfuran-2-yl-methanamine Derivative (25) vs. AGK2
A derivative based on the 5-phenylfuran-2-amine scaffold, compound 25, demonstrates a significant increase in SIRT2 inhibitory potency compared to the well-known SIRT2 inhibitor AGK2. In a fluorescence-based enzyme assay, the optimized derivative (25) exhibited an IC50 of 2.47 μM, which is 7.2-fold more potent than AGK2 (IC50 = 17.75 μM) under the same conditions [1].
| Evidence Dimension | SIRT2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.47 μM (for derivative 25) |
| Comparator Or Baseline | AGK2, IC50 = 17.75 μM |
| Quantified Difference | 7.2-fold increase in potency (lower IC50) |
| Conditions | Fluorescence-based SIRT2 activity assay |
Why This Matters
For researchers targeting SIRT2, selecting the 5-phenylfuran-2-amine scaffold provides a path to generating inhibitors with substantially greater potency than the common tool compound AGK2, enabling more effective target validation and lead optimization.
- [1] Wang, L. et al. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules 2019, 24(15), 2724. View Source
